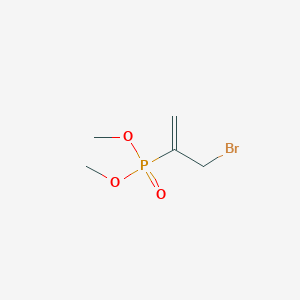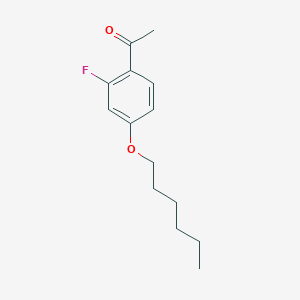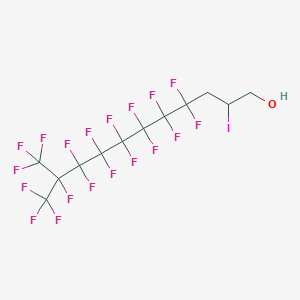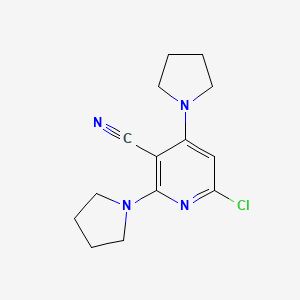
6-氨基-3-甲基-1-苯基嘧啶-2,4(1H,3H)-二酮
描述
6-amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (hereafter referred to as 6AMPD) is a pyrimidine derivative that has been studied for its potential biomedical applications. Pyrimidines are a class of organic compounds that contain a ring of four nitrogen atoms and two carbon atoms. 6AMPD has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
科学研究应用
药物研究
该化合物是合成各种药理活性分子的重要前体。其结构有利于进行修饰,可以开发出新的治疗剂。 例如,其嘧啶环可以被官能化,生成具有潜在抗病毒、抗菌或抗炎特性的衍生物 .
农业化学
在农业中,该化合物的衍生物可以被探索用于作为生长促进剂或杀虫剂。 分子中的氨基提供了一个化学反应位点,可以导致能够增强植物抗病或抗虫能力的产品 .
材料科学
该化合物分子结构包括一个苯环,可以用于设计有机半导体。 这些材料因其在电子器件中的应用而受到关注,例如有机发光二极管 (OLED) 和太阳能电池 .
环境科学
对该化合物及其衍生物的环境影响的研究至关重要。它可能涉及研究其生物降解性、毒性和在生态系统中的潜在积累。 了解这些因素对于评估新化学品在投放市场之前对环境的安全性至关重要 .
生物化学
在生物化学中,该化合物的反应性可以被利用来研究酶-底物相互作用,特别是与作用于嘧啶衍生物的酶的相互作用。 这可以提供对酶机制的见解,并有助于设计酶抑制剂 .
分析化学
6-氨基-3-甲基-1-苯基嘧啶-2,4-二酮:可以用作色谱分析中的标准物质或参比物质。 其明确的结构和性质使其适用于校准仪器和验证化学分析中使用的分析方法 .
属性
IUPAC Name |
6-amino-3-methyl-1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13-10(15)7-9(12)14(11(13)16)8-5-3-2-4-6-8/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMWMPFVPMZGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364698 | |
| Record name | 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665118 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42212-19-1 | |
| Record name | 6-Amino-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[1,2-c:3,4-c']dithiophene](/img/structure/B1622299.png)
![N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B1622300.png)
![5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1622301.png)
![2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid](/img/structure/B1622303.png)
![1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid](/img/structure/B1622304.png)


![1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene](/img/structure/B1622308.png)


![[3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] Prop-2-enoate](/img/structure/B1622319.png)



